

# An In-depth Technical Guide to the Natural Sources and Extraction of Carthamidin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carthamidin

Cat. No.: B192512

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

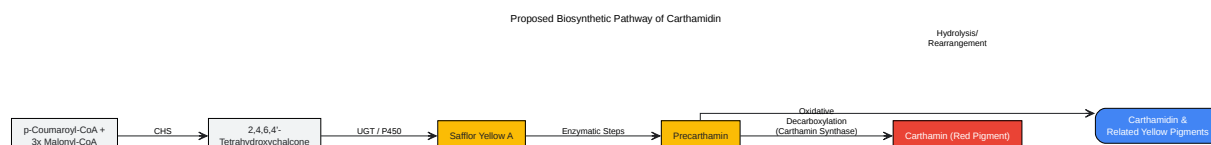
**Carthamidin** is a water-soluble yellow pigment belonging to the C-glucosylquinochalcone class of flavonoids.[1] It is one of the principal coloring components found in the florets of safflower (*Carthamus tinctorius* L.), alongside the red pigment, carthamin.[2][3] Historically used as a natural dye for food and textiles, **Carthamidin** is gaining renewed interest in the pharmaceutical and nutraceutical industries due to its biological properties and its non-carcinogenic, non-allergic nature.[1][4] This guide provides a comprehensive overview of its natural sources, biosynthesis, extraction protocols, and purification techniques, tailored for a scientific audience.

## Natural Sources and Occurrence

The primary and exclusive commercial source of **Carthamidin** is the floret (petal) of the safflower plant, *Carthamus tinctorius*. [5][6] Safflower is an annual, thistle-like herb cultivated globally for its oilseed and flowers. [7] The concentration of **Carthamidin** in the florets can vary significantly depending on the plant's genotype, cultivation conditions, and harvest time. [4][8] The content of water-soluble yellow pigments, of which **Carthamidin** is a major component, can constitute 24-30% of the total pigments in the flower. [7]

## Biosynthesis of Carthamidin

**Carthamidin** biosynthesis follows the general flavonoid pathway, originating from the precursor 2,4,6,4'-tetrahydroxychalcone.[9] The pathway involves key enzymes such as chalcone synthase (CHS), cytochrome P450 (P450), and UDP-glucosyltransferases (UGT) to produce the characteristic C-glucosylquinochalcone structure unique to safflower.[1] **Carthamidin** is also a precursor to the red pigment carthamin, which is formed via an oxidative process.[8][9]



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway leading to **Carthamidin**.

## Extraction and Purification Methodologies

The extraction of **Carthamidin** capitalizes on its high solubility in water, which conveniently separates it from the water-insoluble red pigment, carthamin.[3][7] Conventional methods include maceration and Soxhlet extraction, though simple aqueous extraction is most common and effective.[5][8] Purification can be achieved using chromatographic techniques.

Caption: General workflow for **Carthamidin** extraction and purification.

## Quantitative Data

The yield of **Carthamidin** is highly dependent on the safflower genotype and the extraction method employed.

Table 1: Quantitative Yield of **Carthamidin** from *Carthamus tinctorius* Florets

Parameter	Value	Genotype(s) / Method	Reference(s)
Concentration Range	6.9 – 28.9 mg/mL	Analysis of 30 genotypes	[4][8]
High-Yield Genotype 1	27.6 mg/mL	GMU-7923	[4][8]
High-Yield Genotype 2	28.9 mg/mL	GMU-7931-1	[4][8]
Content in Florets	2.53 – 8.29 % (dry matter)	Chinese cultivar	[4]
Yield from Florets	26.0 – 26.5 %	Aqueous extraction	[3]

| Pigment Composition | 24 – 30 % of total pigments | General estimate |[7] |

Table 2: Chromatographic Data for **Carthamidin** Identification

Technique	Parameter	Value Range	Solvent System / Conditions	Reference(s)
TLC	Rf Value	0.32 – 0.80	Silica Gel G; water:isobutan ol:ethanol:for mic acid (4:7:4:4)	[4][6][8]

| TLC | Rf Value | 0.78 | Paper chromatography (details not specified) |[3] |

## Detailed Experimental Protocols

### Protocol 1: Standard Aqueous Extraction of Carthamidin

This protocol is adapted from methodologies described for the extraction of water-soluble safflower yellow pigments.[5][6]

- Preparation: Weigh 1.0 gram of finely powdered dry safflower florets.
- Extraction: Suspend the powder in 20 mL of distilled water in a suitable flask.
- Maceration: Stir the suspension at room temperature for 30 minutes using a magnetic stirrer.
- First Separation: Centrifuge the mixture at 3500 rpm for 15 minutes. Carefully decant and collect the supernatant. Store the supernatant at  $5\pm 1^{\circ}\text{C}$ .<sup>[6]</sup>
- Re-extraction: Add another 20 mL of distilled water to the pellet, resuspend, and stir for an additional 30 minutes.
- Second Separation: Repeat the centrifugation step (4) and combine the second supernatant with the first.
- Clarification: Filter the combined supernatant through a suitable filter paper (e.g., Whatman No. 1) to remove any fine suspended particles.
- Storage: The resulting clear, yellow solution is the crude **Carthamidin** extract. Store at  $4^{\circ}\text{C}$  in the dark to minimize degradation.

## Protocol 2: Purification of Carthamidin using Macroporous Resin Chromatography

This protocol is based on a patented method for purifying safflower yellow pigment.<sup>[10]</sup>

- pH Adjustment: Take the crude aqueous extract from Protocol 1 and adjust the pH to 2.0 - 3.0 using a dilute acid (e.g., 0.5% citric acid).
- Column Preparation: Prepare a column with a nonpolar macroporous adsorption resin (e.g., Amberlite® XAD series), and equilibrate it with deionized water.
- Loading: Load the pH-adjusted extract onto the column at a slow flow rate. The yellow pigments will adsorb to the resin.
- Washing: Wash the column with several column volumes of deionized water to remove unbound impurities like sugars and salts.

- **Elution:** Elute the bound **Carthamidin** from the resin using deionized water as the eluent. The patent suggests that under acidic conditions, the pigment can be washed off with water after impurities are removed.[10]
- **Collection:** Collect the yellow-colored fractions.
- **Concentration and Drying:** Concentrate the purified eluant using reverse osmosis or rotary evaporation. For a final dry powder, lyophilize (freeze-dry) the concentrated solution.

## Stability Profile

The stability of **Carthamidin** is a critical factor during extraction and storage.

- **Temperature:** **Carthamidin** is more stable to heat than carthamin.[11] It shows relative stability at acidic pH even at elevated temperatures.[11][12]
- **pH:** The pigment is most stable in acidic conditions (pH 3-5.5).[11] It is less stable in basic solutions.[12]
- **Light:** **Carthamidin** is more susceptible to degradation under light (Visible and UV) than carthamin.[11] Therefore, extracts and purified compounds should be protected from light.

## Conclusion

**Carthamidin** is a valuable natural yellow pigment sourced exclusively from the florets of *Carthamus tinctorius*. Its water-solubility allows for straightforward extraction and separation from other lipophilic components and the red pigment, carthamin. While simple aqueous extraction provides a crude product, chromatographic methods using macroporous resins offer an effective path to high-purity **Carthamidin** suitable for pharmaceutical and high-value nutraceutical applications. Understanding its stability, particularly its sensitivity to light and alkaline conditions, is paramount for optimizing yield and preserving its chemical integrity throughout the extraction and purification process.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. ijciar.com [ijciar.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. biotech-asia.org [biotech-asia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Carthamin - Wikipedia [en.wikipedia.org]
- 10. CN101007828A - Process for extracting carthamus tinctorius yellow pigment - Google Patents [patents.google.com]
- 11. Research Journal of Biological Sciences [makhillpublications.co]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Natural Sources and Extraction of Carthamidin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192512#natural-sources-and-extraction-of-carthamidin]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)